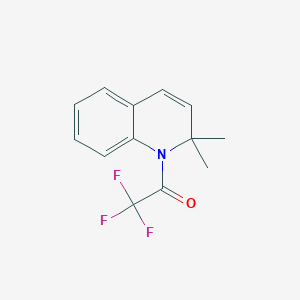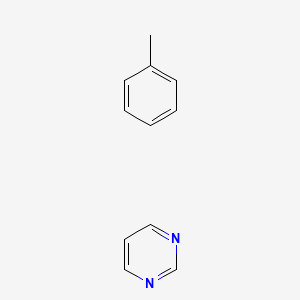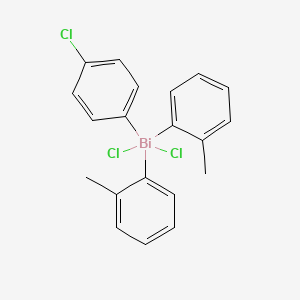
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is a chemical compound with the molecular formula C20H18BiCl3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 2-methylphenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state bismuth species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Industry: In industrial applications, Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to and inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Additionally, it can disrupt cellular processes and induce oxidative stress, contributing to its therapeutic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorotris(4-chlorophenyl)bismuth: Another bismuth-based compound with similar properties and applications.
Tris(2-methoxyphenyl)bismuth dichloride: A related compound used in organic synthesis and catalysis.
Uniqueness
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is unique due to its specific molecular structure and the presence of both 4-chlorophenyl and 2-methylphenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
823213-37-2 |
|---|---|
Molekularformel |
C20H18BiCl3 |
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
dichloro-(4-chlorophenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/2C7H7.C6H4Cl.Bi.2ClH/c2*1-7-5-3-2-4-6-7;7-6-4-2-1-3-5-6;;;/h2*2-5H,1H3;2-5H;;2*1H/q;;;+2;;/p-2 |
InChI-Schlüssel |
DQNSPYBWGADZGV-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=CC=C1[Bi](C2=CC=C(C=C2)Cl)(C3=CC=CC=C3C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
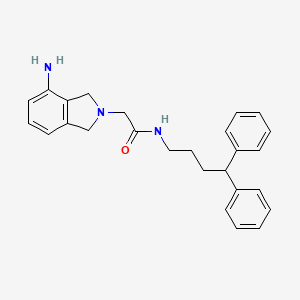
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
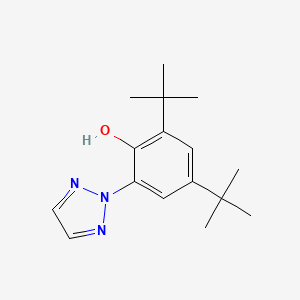
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
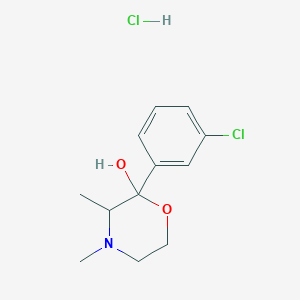


![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
